molecular formula C9H13BrOS B13581017 3-(4-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol

3-(4-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol

Cat. No.: B13581017
M. Wt: 249.17 g/mol
InChI Key: RZUCZUYZQIWNRY-UHFFFAOYSA-N
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Description

3-(4-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol is an organic compound that features a brominated thiophene ring attached to a dimethylpropanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki cross-coupling reaction, which involves the reaction of 4-bromothiophene-2-carbaldehyde with a suitable boronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of solvents like 1,4-dioxane and bases such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and reagents can be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 3-(4-Bromothiophen-2-yl)-2,2-dimethylpropanal, while substitution with an amine can produce 3-(4-Aminothiophen-2-yl)-2,2-dimethylpropan-1-ol.

Scientific Research Applications

3-(4-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the thiophene ring can participate in various binding interactions, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol is unique due to its combination of a brominated thiophene ring and a dimethylpropanol group. This structure provides a balance of reactivity and stability, making it suitable for various applications in organic synthesis and materials science.

Properties

Molecular Formula

C9H13BrOS

Molecular Weight

249.17 g/mol

IUPAC Name

3-(4-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C9H13BrOS/c1-9(2,6-11)4-8-3-7(10)5-12-8/h3,5,11H,4,6H2,1-2H3

InChI Key

RZUCZUYZQIWNRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=CS1)Br)CO

Origin of Product

United States

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